(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a triazolo[4,5-d]pyrimidinyl moiety, which is a common structural feature in many bioactive molecules . Compounds with this structure often exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . They can bind with high affinity to multiple receptors, which could potentially be the targets of this compound .
Mode of action
The specific mode of action would depend on the compound’s targets. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to downstream effects .
Biochemical pathways
The affected pathways would also depend on the compound’s targets. If the compound has anti-inflammatory effects, for example, it might affect pathways involved in inflammation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would influence its bioavailability. Factors such as the compound’s size, charge, and lipophilicity can affect its absorption and distribution in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound has anticancer effects, it might induce apoptosis (cell death) in cancer cells .
Action environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, the compound might be more stable and effective at certain pH levels .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-2-33-19-9-4-3-8-18(19)23(32)30-12-10-29(11-13-30)21-20-22(26-15-25-21)31(28-27-20)17-7-5-6-16(24)14-17/h3-9,14-15H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJNRLVOMUPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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